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molecular formula C17H13Cl2NO3 B8725380 2-(3-(2,6-Dichlorophenoxy)propyl)isoindoline-1,3-dione

2-(3-(2,6-Dichlorophenoxy)propyl)isoindoline-1,3-dione

Cat. No. B8725380
M. Wt: 350.2 g/mol
InChI Key: WTAULRQMVJWDIH-UHFFFAOYSA-N
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Patent
US08716528B2

Procedure details

A mixture of 2,6-dichlorophenol (2.0 g, 12 mmol), N-(3-bromopropyl)phthalimide (3.29 g, 12 mmol) and potassium carbonate (1.69 g, 12 mmol) in anhydrous N,N-dimethylformamide (40 ml) was stirred at 100° C. for 4 hours under an atmosphere of nitrogen. The mixture was then poured into 200 ml of distilled water to give a white precipitate, which was filtered and washed with distilled water. The solid was dried in a vacuum desiccator to yield 4.17 g of N-[3(2,6-dichlorophenoxy)propyl] phthalimide which was dissolved in absolute ethanol (75 ml) and hydrazine hydrate (3 ml, 73 mmol) was added and the mixture refluxed for one hour. After cooling to room temperature, the precipitate was filtered off and the filtrate was concentrated. The residue was chromatographed on silica gel column and eluted with dichloromethane/methanol/ammonium hydroxide (9:2:0.2) to yield 3.2 g of 3-(2,6-dichorophenoxy)propylamine.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.29 g
Type
reactant
Reaction Step One
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[OH:9].Br[CH2:11][CH2:12][CH2:13][N:14]1[C:18](=[O:19])[C:17]2=[CH:20][CH:21]=[CH:22][CH:23]=[C:16]2[C:15]1=[O:24].C(=O)([O-])[O-].[K+].[K+].O>CN(C)C=O>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[O:9][CH2:11][CH2:12][CH2:13][N:14]1[C:18](=[O:19])[C:17]2=[CH:20][CH:21]=[CH:22][CH:23]=[C:16]2[C:15]1=[O:24] |f:2.3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)O
Name
Quantity
3.29 g
Type
reactant
Smiles
BrCCCN1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
1.69 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. for 4 hours under an atmosphere of nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a white precipitate, which
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with distilled water
CUSTOM
Type
CUSTOM
Details
The solid was dried in a vacuum desiccator

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=C(OCCCN2C(C=3C(C2=O)=CC=CC3)=O)C(=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.17 g
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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